Cas no 94514-21-3 (5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione)

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione structure
94514-21-3 structure
Product Name:5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
CAS-Nr.:94514-21-3
MF:C8H4FNO2
MW:165.121265411377
MDL:MFCD00627750
CID:1122593
PubChem ID:10899038
Update Time:2024-10-25

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5-fluoro-1H-Isoindole-1,3(2H)-dione
    • 1H-Isoindole-1,3(2H)-dione, 5-fluoro-
    • 4-FLUOROPHTHALIMIDE
    • 5-Fluoro-1H-isoindole-1,3(2H)-dione (ACI)
    • 5-Fluoro-isoindole-1,3-dione
    • 5-Fluoroisoindoline-1,3-dione
    • 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
    • Z1255487934
    • AKOS005067070
    • GS3910
    • CS-0058047
    • 94514-21-3
    • DVDRUQOUGHIYCB-UHFFFAOYSA-N
    • EN300-99458
    • 5-FLUORO-2H-ISOINDOLE-1,3-DIONE
    • MFCD00627750
    • SB23057
    • D84570
    • SCHEMBL1953630
    • UNII-HF76654PW9
    • 5-fluoroisoindole-1,3-dione
    • HF76654PW9
    • MDL: MFCD00627750
    • Inchi: 1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12)
    • InChI-Schlüssel: DVDRUQOUGHIYCB-UHFFFAOYSA-N
    • Lächelt: O=C1C2C(=CC(=CC=2)F)C(=O)N1

Berechnete Eigenschaften

  • Genaue Masse: 165.02260653 g/mol
  • Monoisotopenmasse: 165.02260653 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 241
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 165.12
  • XLogP3: 1.3
  • Topologische Polaroberfläche: 46.2Ų

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B440418-10mg
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3
10mg
$ 50.00 2022-06-01
TRC
B440418-50mg
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3
50mg
$ 160.00 2022-06-01
TRC
B440418-100mg
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3
100mg
$ 250.00 2022-06-01
eNovation Chemicals LLC
Y1238196-250mg
5-Fluoroisoindoline-1,3-dione
94514-21-3 95%
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$160 2024-06-06
eNovation Chemicals LLC
Y1238196-1g
5-Fluoroisoindoline-1,3-dione
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$315 2024-06-06
eNovation Chemicals LLC
Y1238196-5g
5-Fluoroisoindoline-1,3-dione
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$845 2024-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8272-100MG
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
100MG
¥ 475.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8272-250MG
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
250MG
¥ 653.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8272-500MG
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
500MG
¥ 5,121.00 2023-03-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ8272-1G
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
94514-21-3 95%
1g
¥ 1,867.00 2023-04-12

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Urea Solvents: Toluene ;  16 h, reflux; reflux → rt
Referenz
Benzimidazole derivatives as inhibitors of leukotriene production and their preparation and use for the treatment of leukotriene-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 2 h, 200 °C
1.2 Reagents: Water ;  cooled
Referenz
Preparation of heterocyclic substituted phenyl methanones as inhibitors of the glycine transporter 1
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide ,  4-(Dimethylamino)pyridine ,  Copper sulfate ;  5 min, rt; rt → 0 °C
1.2 Reagents: Nitromethane ;  0 °C; 0 °C → 120 °C
1.3 Reagents: Oxygen ;  24 h, 1 atm, 120 °C
Referenz
Copper(II)-dioxygen facilitated activation of nitromethane: nitrogen donors for the synthesis of substituted 2-hydroxyimino-2-phenylacetonitriles and phthalimides
Xiang, Shiqun; Li, Yinghua; Fan, Weibin; Jin, Jiang; Zhang, Wei; et al, Frontiers in Chemistry (Lausanne, 2020, 8,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Solvents: Methanol ;  12 h, rt
Referenz
Direct Access to Cobaltacycles via C-H Activation: N-Chloroamide-Enabled Room-Temperature Synthesis of Heterocycles
Yu, Xiaolong; Chen, Kehao; Guo, Shan; Shi, Pengfei; Song, Chao; et al, Organic Letters, 2017, 19(19), 5348-5351

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Urea Solvents: Xylene ;  overnight, rt → reflux
Referenz
Preparation of pyrazolopyridines, pyrazolopyrimidines and related compounds for inhibiting plasma kallikrein
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Manganese oxide (MnO2) Solvents: Chlorobenzene ,  Water ;  4 h, 0.6 MPa, 110 °C
Referenz
Method for synthesizing phthalimide and benzene ring-substituted derivative thereof
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Formamide ;  22 °C; 2.5 h, 120 °C
Referenz
Mechanistic Studies on the Organocatalytic α-Chlorination of Aldehydes: The Role and Nature of Off-Cycle Intermediates
Ponath, Sebastian; Menger, Martina; Grothues, Lydia; Weber, Manuela; Lentz, Dieter; et al, Angewandte Chemie, 2018, 57(36), 11683-11687

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Xylene ;  125 °C
Referenz
Synthesis, photophysical and thermal properties of 2,9,16,23-tetrafluoro substituted metallophthalocyanines
Li, J.; Li, X. G.; Xiao, Y.; Wang, S. R., Materials Research Innovations, 2014, 18(5), 340-345

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Catalysts: Potassium fluoride Solvents: o-Xylene ;  130 °C
Referenz
Synthesis of 4-fluorophthalimide by Balz-Schieman
Li, Jian; Exiu, Tian-feng; Wang, Shi-rong; Xiao, Yin; Hu, Ya-qin, Jingxi Huagong, 2013, 30(9), 1077-1080

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Formamide ;  120 °C
Referenz
Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer
, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ;  rt
1.2 reflux
Referenz
Inhibitors of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. Part 2: Isoindoline containing inhibitors
Van Goethem, Sebastiaan; Van der Veken, Pieter; Dubois, Veronique; Soroka, Anna; Lambeir, Anne-Marie; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(14), 4159-4162

Herstellungsverfahren 12

Reaktionsbedingungen
Referenz
Fluorophthalimides
, Federal Republic of Germany, , ,

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Raw materials

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Preparation Products

5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione Lieferanten

Amadis Chemical Company Limited
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(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
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Menge:1g/5g
Reinheit:99%
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Amadis Chemical Company Limited
(CAS:94514-21-3)5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
A1095207
Reinheit:99%/99%
Menge:1g/5g
Preis ($):280.0/767.0
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